molecular formula C13H16O2 B13081815 3-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid

3-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13081815
M. Wt: 204.26 g/mol
InChI Key: WPTGFOLDKPOWCZ-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with a methyl group and a 2-methylphenyl group. It is used in various chemical and industrial applications due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a 4-oxocyclobutane precursor, the compound can be synthesized by treating it with reagents such as TMSCF3 and a fluoride source .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product with a minimum purity of 95% .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

3-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: A simpler analog without the methyl and phenyl substitutions.

    2-Methylphenylcyclobutane-1-carboxylic acid: Similar structure but lacks the additional methyl group on the cyclobutane ring.

    3-Methylcyclobutane-1-carboxylic acid: Similar structure but lacks the phenyl group.

Uniqueness

3-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in industrial processes.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16O2/c1-9-7-13(8-9,12(14)15)11-6-4-3-5-10(11)2/h3-6,9H,7-8H2,1-2H3,(H,14,15)

InChI Key

WPTGFOLDKPOWCZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2=CC=CC=C2C)C(=O)O

Origin of Product

United States

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